molecular formula C14H21BrO3 B13587622 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol

Cat. No.: B13587622
M. Wt: 317.22 g/mol
InChI Key: YCWSULCXSWFGJF-UHFFFAOYSA-N
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Description

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the ethan-1-ol moiety through a suitable reduction or substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalytic processes and continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethoxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21BrO3

Molecular Weight

317.22 g/mol

IUPAC Name

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanol

InChI

InChI=1S/C14H21BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7,9,16H,8H2,1-5H3

InChI Key

YCWSULCXSWFGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC)O

Origin of Product

United States

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